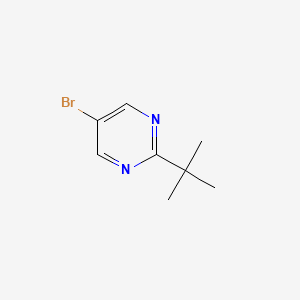

5-Bromo-2-tert-butylpyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-tert-butylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,3)7-10-4-6(9)5-11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAAQGONYZKWBKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543150 | |

| Record name | 5-Bromo-2-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85929-94-8 | |

| Record name | 5-Bromo-2-tert-butylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-tert-butylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 2 Tert Butylpyrimidine and Its Derivatives

Direct Synthesis Strategies for 5-Bromo-2-tert-butylpyrimidine

The synthesis of this compound, a key intermediate in the development of various biologically active compounds, can be achieved through several direct methodologies. These strategies focus on constructing the pyrimidine (B1678525) ring and introducing the bromine atom at the C-5 position in a streamlined manner.

Condensation Reactions with Subsequent Bromination

One common approach involves the initial synthesis of the 2-tert-butylpyrimidine core through a condensation reaction, followed by a separate bromination step. The Pinner synthesis, a classic method for preparing pyrimidines, can be adapted for this purpose. youtube.comyoutube.com This process typically involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine. youtube.com For instance, the reaction of a suitable 1,3-dicarbonyl compound with tert-butylamidine would yield the 2-tert-butylpyrimidine ring.

Following the formation of the pyrimidine ring, bromination is carried out to introduce the bromine atom at the 5-position. This is often achieved using a brominating agent in a suitable solvent. The reactivity of the pyrimidine ring dictates the conditions required for this step.

Regioselective Bromination Techniques in Pyrimidine Synthesis

Achieving regioselective bromination, specifically at the C-5 position of the pyrimidine ring, is crucial for the synthesis of this compound and its derivatives. The C-5 position is generally the most susceptible to electrophilic attack in the pyrimidine ring, but the choice of brominating agent and reaction conditions can significantly influence the selectivity and efficiency of the reaction.

Utilizing N-Bromosuccinimide (NBS) and Related Halogenating Agents

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the regioselective bromination of pyrimidines at the C-5 position. jst.go.jpwikipedia.orgorganic-chemistry.org It serves as a source of electrophilic bromine and is often employed in various solvents, including dimethylformamide (DMF) and carbon tetrachloride. jst.go.jpnih.govnih.gov The reaction of pyrimidines with NBS typically proceeds under mild conditions, making it compatible with a range of functional groups. jst.go.jp For instance, 2-aminopyrimidines have been successfully brominated at the C-5 position using NBS in carbon tetrachloride. jst.go.jp

The reactivity of NBS can be enhanced by the addition of catalysts or by performing the reaction under specific conditions. nsf.gov For example, the presence of a radical initiator or irradiation can facilitate bromination via a radical pathway. wikipedia.org Additionally, acid catalysis can promote the bromination of certain pyrimidine derivatives. wikipedia.org Other related halogenating agents, such as sodium monobromoisocyanurate (SMBI), have also been developed and utilized for the efficient bromination of pyrimidine nucleosides. nih.govmdpi.com

Application of 1,3-Dibromo-5,5-dimethylhydantoin (DBH) in C-5 Bromination

1,3-Dibromo-5,5-dimethylhydantoin (DBH), also known as DBDMH, is another effective reagent for the C-5 bromination of pyrimidines. nih.govnih.gov It can deliver two equivalents of bromonium ions and is often used in aprotic solvents like dichloromethane (B109758) (CH2Cl2), acetonitrile (B52724) (CH3CN), or DMF. nih.govnih.gov DBH has been successfully employed for the smooth bromination of uridine (B1682114) and cytidine (B196190) derivatives at the C-5 position. nih.govnih.gov

The efficiency of bromination with DBH can be significantly improved by the addition of Lewis acids. nih.govnih.gov

Catalytic Approaches in Bromination (e.g., Lewis Acid Catalysis)

Catalytic methods, particularly those involving Lewis acids, have been developed to enhance the efficiency and selectivity of pyrimidine bromination. nih.govnih.gov Lewis acids can activate the brominating agent, making the bromine more electrophilic and facilitating the attack on the pyrimidine ring. nih.govnih.gov

For example, the combination of DBH with a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to significantly enhance the efficiency of C-5 bromination of pyrimidine nucleosides, leading to higher yields and shorter reaction times. nih.govresearchgate.net Zirconium(IV) chloride has also been identified as a highly active catalyst for benzylic bromination using DBH, proceeding through a radical generation pathway. nih.gov In contrast, Brønsted acids tend to promote aromatic ring bromination. nih.gov The choice of catalyst and reaction conditions can therefore be tailored to achieve the desired regioselectivity. nih.govnih.gov

Interactive Data Table: Comparison of Bromination Reagents

| Reagent | Abbreviation | Key Features | Catalysis/Conditions |

| N-Bromosuccinimide | NBS | Widely used, convenient source of electrophilic bromine. jst.go.jpwikipedia.orgorganic-chemistry.org | Often used with radical initiators or acid catalysis. wikipedia.org |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBH/DBDMH | Delivers two equivalents of bromonium ions. nih.govnih.gov | Efficiency enhanced by Lewis acids (e.g., TMSOTf). nih.govresearchgate.net |

| Sodium Monobromoisocyanurate | SMBI | Efficient brominating agent for nucleosides. nih.govmdpi.com | Used in various solvents, sometimes with additives. nih.govmdpi.com |

Synthesis of Key Precursors and Analogues

The foundation of synthesizing complex pyrimidine derivatives lies in the efficient preparation of their core structures and key intermediates.

The introduction of a tert-butyl group at the C2 position of the pyrimidine ring is a critical step in forming the target compound's backbone. An illustrative method for creating a tert-butylated pyrimidine structure is the synthesis of 2,4,6-Tri-tert-butylpyrimidine (TTBP). This compound, while more substituted than the direct precursor, demonstrates a viable pathway for incorporating tert-butyl moieties. The synthesis involves the reaction of pinacolone (B1678379) with trimethylacetonitrile (B147661) in the presence of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). researchgate.net This reaction builds the pyrimidine ring system with the bulky tert-butyl groups already in place. TTBP is noted as a cost-effective and readily available hindered base, serving as an alternative to substituted pyridines in various chemical reactions, including glycosylation. researchgate.netwikipedia.org

Table 1: Reagents for the Synthesis of 2,4,6-Tri-tert-butylpyrimidine

| Reagent | Chemical Formula | Role |

| Pinacolone | C₆H₁₂O | Starting Material |

| Trimethylacetonitrile | C₅H₉N | Starting Material |

| Trifluoromethanesulfonic anhydride (Tf₂O) | C₂F₆O₅S₂ | Activating Agent |

| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | Solvent |

A key derivative, this compound-4-carboxylic acid, is synthesized from mucobromic acid and tert-butylcarbamidine hydrochloride. chemicalbook.com The process begins with the dropwise addition of a sodium ethoxide solution to a suspension of tert-butylcarbamidine hydrochloride in ethanol (B145695). chemicalbook.com The resulting mixture is warmed, and a solution of mucobromic acid in ethanol is added, with the temperature carefully controlled. chemicalbook.com A second portion of sodium ethoxide is then introduced. After cooling, the suspension is filtered, and the filtrate is concentrated. The residue is treated with aqueous hydrochloric acid, leading to the precipitation of the final product, which is collected by filtration and dried. chemicalbook.com This synthetic route yields this compound-4-carboxylic acid as a beige powder. chemicalbook.com

Table 2: Synthesis Overview of this compound-4-carboxylic Acid

| Step | Reagents/Process | Observations/Outcome |

| 1 | tert-Butylcarbamidine hydrochloride, Sodium ethoxide, Ethanol | Formation of a yellow suspension. |

| 2 | Addition of Mucobromic acid in Ethanol | Temperature maintained below 55°C. |

| 3 | Second addition of Sodium ethoxide | Mixture allowed to cool to room temperature. |

| 4 | Filtration and Concentration | Removal of solids and solvent. |

| 5 | Acidification with HCl | Precipitation of the final product. |

| Final Product | This compound-4-carboxylic acid | Yield: 12.1 g (from 15.7 g mucobromic acid) chemicalbook.com |

Green Chemistry Principles in Bromopyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact, reduce costs, and improve safety and efficiency. mdpi.com

Traditional methods for pyrimidine synthesis often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Green chemistry seeks to replace these with safer alternatives. mdpi.comnih.gov Key strategies include the use of catalytic reagents over stoichiometric ones, employing solvent-free reaction conditions (such as mechanochemical grinding), and using benign solvents like water or ionic liquids, which are noted for their low toxicity and biodegradability. rasayanjournal.co.inresearchgate.net Multicomponent reactions (MCRs) are particularly valued as they combine three or more reactants in a single step, which reduces waste, shortens reaction times, and simplifies workup procedures. rasayanjournal.co.in These approaches align with the goals of maximizing atom efficiency and preventing pollution at its source. researchgate.net

Table 3: Green Chemistry Approaches in Pyrimidine Synthesis

| Principle | Traditional Method | Green Alternative | Benefit |

| Solvent Use | Hazardous organic solvents | Water, Ionic Liquids, Solvent-free conditions | Reduced environmental impact and toxicity. mdpi.comrasayanjournal.co.in |

| Reagents | Stoichiometric, often toxic reagents | Catalysts (e.g., organocatalysts), Biocatalysis (enzymes) | Higher efficiency, less waste, increased safety. mdpi.comrasayanjournal.co.in |

| Process | Multi-step synthesis with isolated intermediates | One-pot multicomponent reactions (MCRs) | Shorter reaction times, higher yields, simplified purification. rasayanjournal.co.in |

| Energy | Conventional heating (high energy) | Microwave irradiation, Ultrasonication | Faster reactions, improved energy efficiency. nih.govresearchgate.net |

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods for the synthesis of heterocyclic compounds, including pyrimidines. nih.govrsc.org By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times—often from hours to minutes—and frequently leads to higher product yields and purity. nih.govmdpi.com This technique is particularly effective for multicomponent reactions, further enhancing the efficiency and environmental friendliness of the synthetic process. rsc.orgscilit.com A comparative study on the synthesis of related thiazolopyrimidine derivatives highlighted that the microwave-assisted method increased yields by 17–23% while drastically cutting reaction times compared to traditional heating. mdpi.com

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazolopyrimidine Derivatives

| Compound | Conventional Method Time (h) | Microwave Method Time (min) | Conventional Method Yield (%) | Microwave Method Yield (%) |

| 1a-d | 5-7 | 10-15 | 70-75 | 88-95 |

| 3a-d | 8-10 | 15-20 | 68-72 | 85-92 |

| 5a-d | 6-8 | 12-18 | 72-78 | 90-96 |

| 7a-c | 10-12 | 20-25 | 65-70 | 85-90 |

| Data adapted from a study on related thiazolopyrimidine derivatives to illustrate the benefits of microwave protocols. mdpi.com |

Applications of 5 Bromo 2 Tert Butylpyrimidine As a Versatile Synthetic Building Block

Derivatization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. 5-Bromo-2-tert-butylpyrimidine is an effective substrate for these transformations due to the reactive C-Br bond.

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.org This reaction, which utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base, is widely employed for the synthesis of ethynyl-substituted aromatic and heteroaromatic systems. wikipedia.orgorganic-chemistry.org

In the context of this compound, Sonogashira coupling provides a direct route to 2-tert-butyl-5-ethynylpyrimidine derivatives. These derivatives are valuable precursors for more complex molecular architectures. A typical reaction involves treating the bromopyrimidine with a terminal alkyne, such as 1-but-3-ynyl-1H- Current time information in Bangalore, IN.google.comgoogle.comtriazole, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a copper(I) iodide co-catalyst. google.com The reaction is generally carried out in a solvent like dimethylformamide (DMF) with an amine base such as triethylamine. google.com These reactions can proceed under mild conditions, often at room temperature, to produce the desired alkynylated pyrimidines in high yields. google.com

For example, the coupling of a 5-bromopyrimidine (B23866) derivative with a terminal alkyne has been reported to yield the corresponding 5-alkynylpyrimidine in 86% yield after purification. google.com

Table 1: Example of Sonogashira Coupling with a 5-Bromopyrimidine Derivative

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Yield |

|---|

This table illustrates typical conditions for the Sonogashira coupling reaction involving a substituted 5-bromopyrimidine.

Beyond the Sonogashira reaction, this compound is amenable to other palladium-catalyzed cross-coupling strategies, most notably the Suzuki-Miyaura coupling. The Suzuki reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. wiley-vch.de This method is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. wiley-vch.de For a substrate like this compound, Suzuki coupling with an aryl or heteroaryl boronic acid would yield 5-aryl- or 5-heteroaryl-2-tert-butylpyrimidine derivatives. The choice of palladium catalyst and ligand is critical, with common systems including Pd(OAc)₂ or Pd₂(dba)₃ paired with phosphine (B1218219) ligands like S-Phos. clockss.org

The Stille coupling is another viable strategy, which pairs the organohalide with an organotin reagent. libretexts.org While organotin compounds are often toxic, the reaction is highly versatile. libretexts.org The reactivity of organohalides in these couplings generally follows the trend I > Br > Cl, making the bromo-substituent on the pyrimidine (B1678525) ring well-suited for these transformations. wikipedia.org The Heck reaction, which couples the halide with an alkene, could also be employed to introduce alkenyl substituents at the 5-position. fiu.edu

The Sonogashira and Suzuki reactions are specific examples within the broader class of palladium-catalyzed transformations applicable to this compound. nih.gov The fundamental mechanism for these reactions involves a catalytic cycle that begins with the oxidative addition of the C-Br bond of the pyrimidine to a Pd(0) complex. wikipedia.org This is followed by a transmetalation step (with the organoboron or organotin reagent in Suzuki or Stille coupling, respectively) or alkyne insertion (in Sonogashira coupling), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The efficiency and success of these transformations are highly dependent on the choice of ligand, base, and solvent. clockss.org Ligands such as bulky, electron-rich phosphines (e.g., triphenylphosphine, S-Phos) are often used to stabilize the palladium center and facilitate the catalytic cycle. libretexts.orgsigmaaldrich.com The ability to fine-tune these reaction parameters allows for the synthesis of a diverse library of 5-substituted-2-tert-butylpyrimidines, which are important scaffolds in drug discovery and materials science.

Transformations through Nucleophilic Displacement

The bromine atom on this compound can also be replaced by various nucleophiles. These reactions expand the synthetic utility of this building block, allowing for the direct introduction of nitrogen and oxygen functionalities.

The direct introduction of an amino group at the 5-position can be achieved through palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction has become a cornerstone of modern organic synthesis for its ability to form carbon-nitrogen bonds by coupling aryl or heteroaryl halides with a wide range of primary and secondary amines. nih.govpoliba.it

The synthesis of 5-amino-2-tert-butylpyrimidine derivatives from this compound would involve reacting it with a suitable amine in the presence of a palladium catalyst, a phosphine ligand, and a base. lookchem.com For example, reacting a bromo-heterocycle with an amine using a catalyst system like palladium(II) acetate, a bulky biarylphosphine ligand (e.g., tBuBrettPhos), and a base like lithium hexamethyldisilazide (LHMDS) can facilitate the formation of the corresponding amino-heterocycle in good yields. nih.gov These mild conditions are often compatible with various functional groups, making this a powerful method for generating libraries of aminopyrimidine compounds for biological screening. nih.gov

Table 2: General Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Result |

|---|---|---|---|---|---|

| Bromo-heterocycle | Primary/Secondary Amine | Pd-precatalyst / tBuBrettPhos nih.gov | LHMDS nih.gov | Dioxane | Amino-heterocycle |

This table summarizes typical components used in the Buchwald-Hartwig amination to synthesize amino-heterocycles.

The conversion of this compound into its corresponding 5-hydroxy derivative, 2-tert-butyl-5-hydroxypyrimidine, is a key transformation, as the hydroxylated product is a valuable intermediate for pharmaceuticals and agrochemicals. Direct hydrolysis of the C-Br bond can be challenging. However, specific methods have been developed to achieve this conversion in good yields. google.comgoogle.com

One patented method involves the hydrolysis of 2-tert-butyl-5-bromopyrimidine in the presence of an alkali metal methoxide, such as sodium methoxide, and a specific catalyst. google.comgoogle.com The reaction is typically carried out in a methanol (B129727) solvent at elevated temperatures, ranging from 150°C to 220°C, often in a sealed vessel like a Parr bomb. google.comgoogle.com Catalysts for this transformation include elemental sulfur, N-oxides (like 2-picoline-N-oxide), or disulfides. google.comgoogle.com Using elemental sulfur as the catalyst has been shown to be particularly effective. google.com These conditions successfully facilitate the hydrolysis while minimizing the formation of byproducts that can occur with simpler alkali treatments. google.com

Table 3: Catalytic Hydrolysis of 2-tert-butyl-5-bromopyrimidine

| Base | Catalyst | Temperature Range | Preferred Catalyst | Yield |

|---|

This table outlines the conditions reported for the successful hydrolysis of 2-tert-butyl-5-bromopyrimidine.

Functionalization for Complex Molecular Architectures

The strategic placement of a bromine atom and a sterically influential tert-butyl group makes this compound a valuable building block in synthetic organic chemistry. The bromine atom, in particular, serves as a versatile functional handle, enabling its incorporation into larger, more complex molecular frameworks through various carbon-carbon bond-forming reactions. This allows for the construction of intricate architectures with tailored electronic and steric properties.

Preparation of Fused Pyrimidine Systems

The direct application of this compound in the synthesis of fused pyrimidine systems via intramolecular cyclization reactions is not extensively documented in the reviewed scientific literature. Such transformations would typically require the generation of a reactive site adjacent to the bromine, for instance at the C4 or C6 position of the pyrimidine ring, to facilitate ring closure. While general methods for the synthesis of fused pyrimidines, such as pyridothienopyrimidines, are known, specific examples starting from this compound are not prominent. researchgate.netacs.org

Incorporation into Oligo- and Poly-aryl Structures

The presence of the bromo substituent on the pyrimidine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the synthesis of oligo- and poly-aryl structures. nih.govethernet.edu.et Reactions such as the Suzuki-Miyaura and Stille couplings allow for the precise formation of C-C bonds between the pyrimidine core and other aromatic or heteroaromatic moieties. nih.govwiley-vch.de The general catalytic cycle for these transformations involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron (Suzuki) or organotin (Stille) reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wiley-vch.de

A specific application demonstrating the utility of this compound in building complex aryl structures involves its use as a dienophile in a Diels-Alder reaction to construct a highly substituted hexaarylbenzene. In this synthesis, this compound is reacted with a cyclopentadienone derivative. This cycloaddition reaction, followed by in-situ oxidation, leads to the formation of a complex, propeller-shaped oligo-aryl compound where the 2-tert-butylpyrimidyl group is a key component of the final architecture. Microwave heating has been shown to be particularly effective for these types of cross-coupling and Diels-Alder reactions, significantly reducing reaction times while maintaining good yields.

Furthermore, derivatives of this compound are instrumental in creating advanced materials. For instance, it can be converted into a Grignard reagent and subsequently reacted with boron trifluoride diethyl etherate to produce magnesium tetrakis(2-tert-butylpyrimidin-5-yl)borate. ethernet.edu.et This borate (B1201080) compound is a precursor for creating novel anionic frameworks with potential applications in materials science, where the pyrimidyl groups can be further functionalized or protonated to tune the electronic properties of the material. ethernet.edu.et

Advanced Applications in Drug Discovery and Medicinal Chemistry

Design and Synthesis of Pyrimidine-Based Therapeutic Agents

The pyrimidine (B1678525) scaffold is a fundamental component of numerous biologically active compounds, including nucleic acids and various drugs. researchgate.netnih.gov The strategic modification of this core structure allows for the creation of molecules with diverse pharmacological profiles.

5-Bromo-2-tert-butylpyrimidine as a Precursor for Pharmacologically Active Compounds

This compound serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. The bromine atom at the 5-position is readily displaced or can participate in various cross-coupling reactions, enabling the introduction of a wide range of functional groups. This chemical reactivity is pivotal for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The tert-butyl group at the 2-position often imparts favorable pharmacokinetic properties, such as increased metabolic stability and cell permeability.

Inhibitor Development Targeting Kinases and Enzymes

The development of inhibitors for specific enzymes and protein kinases is a major focus of modern drug discovery, particularly in oncology and immunology. The pyrimidine scaffold has proven to be a valuable framework for designing such inhibitors.

B-Raf Kinase Inhibitors derived from 2-tert-butyl-5-aminopyrimidine

Mutations in the B-Raf kinase are implicated in various cancers. Starting from 2-tert-butyl-5-aminopyrimidine, which can be synthesized from this compound, medicinal chemists have developed potent and selective B-Raf inhibitors. scite.ai A scaffold hopping strategy, replacing a pyrazolo[1,5-a]pyrimidine (B1248293) core with thienopyrimidine and thienopyridine scaffolds, has led to the identification of novel B-Raf kinase inhibitors with good enzyme and cell potency. nih.gov This approach highlights the versatility of the pyrimidine scaffold in generating new intellectual property and improving drug-like properties.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for antiproliferative and anti-inflammatory drugs. nih.govmedchemexpress.comscbt.com Malignant cells, in particular, often exhibit a heightened dependence on this pathway for their rapid growth. nih.gov A number of DHODH inhibitors are based on a pyrimidine scaffold. These inhibitors effectively block the enzyme's function, leading to the depletion of pyrimidines necessary for DNA and RNA synthesis. nih.govmedchemexpress.com This mechanism of action has been exploited in the development of treatments for autoimmune diseases and certain cancers. acs.org

Structure-Activity Relationship (SAR) Studies on Pyrimidine Scaffolds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For pyrimidine derivatives, SAR studies have been instrumental in optimizing their therapeutic potential. researchgate.netnih.gov By systematically modifying the substituents on the pyrimidine ring, researchers can identify key structural features that govern potency, selectivity, and pharmacokinetic properties. nih.gov For instance, a comprehensive SAR study based on a lead compound, LPX-16j, revealed that the central pyrimidine ring was crucial for its antitubercular activities. acs.org These studies guide the rational design of new and improved pyrimidine-based drugs. benthamdirect.com

Below is a table summarizing the key applications and findings related to this compound and its derivatives in drug discovery.

| Section | Focus Area | Key Findings and Applications | Relevant Compounds |

| 5.1.1 | Precursor for Active Compounds | Serves as a versatile starting material for synthesizing diverse pharmacologically active molecules due to the reactive bromine atom and stabilizing tert-butyl group. | This compound |

| 5.1.2 | Ligand-Target Interactions | The pyrimidine core's nitrogen atoms act as hydrogen bond acceptors, and the aromatic ring engages in π-π stacking, both crucial for binding to biological targets. nih.govacs.orgnih.gov | Pyrimidine-based drugs |

| 5.2.1 | B-Raf Kinase Inhibitors | Derivatives of 2-tert-butyl-5-aminopyrimidine have been developed as potent and selective inhibitors of B-Raf kinase for cancer therapy. scite.ai | Thienopyrimidine and thienopyridine derivatives |

| 5.2.2 | DHODH Inhibitors | The pyrimidine scaffold is a key feature in inhibitors of dihydroorotate dehydrogenase, an important target for cancer and autoimmune diseases. nih.govmedchemexpress.comacs.org | Pyrimidine-based DHODH inhibitors |

| 5.3 | SAR Studies | Systematic modification of the pyrimidine scaffold has been crucial for optimizing the potency, selectivity, and pharmacokinetic properties of various therapeutic agents. researchgate.netnih.govacs.org | Various substituted pyrimidine derivatives |

Impact of the tert-Butyl Group on Biological Activity

The incorporation of a tert-butyl group into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. This bulky, lipophilic group can have several effects on the biological activity of the parent molecule.

Improved Physicochemical Properties : The tert-butyl group can enhance properties relevant to a molecule's behavior in a biological system. For instance, in a study comparing 2-amino-5-tert-butylpyridine with 4-tert-butylaniline, the pyridine-based fragment demonstrated improved physicochemical properties desirable for drug candidates. nih.gov This suggests that incorporating a tert-butyl group can be a strategy to optimize the drug-like characteristics of a compound. nih.gov

Metabolic Stability : The tert-butyl group is generally resistant to metabolic oxidation due to the absence of benzylic protons. This can increase the metabolic stability of a drug, leading to a longer half-life in the body. The synthesis of molecules containing oxidized precursors to the tert-butyl group can aid in studying the metabolic pathways of such compounds. nih.gov

Receptor Binding : The steric bulk of the tert-butyl group can play a crucial role in how a molecule fits into the binding site of a target protein. This can influence the potency and selectivity of the drug. The size and shape of the substituent can either enhance binding by occupying a hydrophobic pocket or hinder it through steric clashes.

The following table summarizes the potential impacts of the tert-butyl group on the biological activity of a molecule.

| Property | Impact of tert-Butyl Group |

| Lipophilicity | Increases, potentially improving membrane permeability. |

| Metabolic Stability | Generally increases due to resistance to oxidation. nih.gov |

| Binding Affinity | Can increase by filling hydrophobic pockets in the target protein. |

| Selectivity | Can improve by preventing binding to off-target proteins with smaller binding sites. |

| Solubility | May decrease aqueous solubility due to increased lipophilicity. |

Influence of Bromine Substitution on Pharmacophore Properties

The presence of a bromine atom at the 5-position of the pyrimidine ring is a key feature that medicinal chemists exploit for the development of new therapeutic agents. Halogenation, and specifically bromination, can significantly alter the electronic and chemical properties of the pyrimidine scaffold.

Chemical Handle for Further Synthesis : The bromine atom at the C-5 position of the pyrimidine ring serves as a versatile synthetic handle. researchgate.net It can be readily replaced by other functional groups through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the systematic modification of the lead compound to explore the structure-activity relationship (SAR) and optimize its biological activity. nih.gov For example, 5-bromo-2,4-dichloropyrimidine (B17362) is a common starting material for synthesizing a variety of substituted pyrimidines by sequential nucleophilic substitution and coupling reactions. nih.gov

Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. This type of interaction is increasingly recognized as an important contributor to drug-receptor binding and can be exploited in rational drug design to enhance the potency and selectivity of a ligand.

The table below outlines the influence of bromine substitution on the pharmacophore properties of the pyrimidine ring.

| Pharmacophore Property | Influence of Bromine Substitution |

| Reactivity | Provides a site for facile chemical modification via cross-coupling reactions. nih.gov |

| Electronic Nature | Acts as an electron-withdrawing group, modulating the ring's basicity. |

| Binding Interactions | Can participate in halogen bonding, potentially increasing binding affinity. |

| Lipophilicity | Increases the lipophilicity of the molecule. |

Emerging Therapeutic Areas for Pyrimidine Derivatives

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a broad spectrum of pharmacological activities. nih.govjuniperpublishers.comorientjchem.orgresearchgate.net This has led to their investigation in numerous therapeutic areas.

Anti-Cancer Agents

Pyrimidine derivatives are a well-established class of anti-cancer agents. nih.govnih.govmdpi.comencyclopedia.pub Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Kinase Inhibitors : Many pyrimidine-based compounds have been designed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For example, new series of pyrimidine-5-carbonitrile derivatives have been developed as tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR). rsc.org

Cytotoxic Activity : Newly synthesized pyrimidine derivatives have demonstrated inhibitory activity against the proliferation of various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer. nih.govencyclopedia.pub Structure-activity relationship (SAR) studies indicate that the combination of a pyrimidine core with other chemical moieties can lead to synergistic anti-cancer effects. nih.govencyclopedia.pub

Research has identified several pyrimidine derivatives with significant anti-proliferative activity, as shown in the table below.

| Compound Class | Cancer Cell Lines | Key Findings |

| Aminopyrimidine derivatives | Glioblastoma, triple-negative breast cancer, colon cancer | Some derivatives showed a more effective decrease in cell viability compared to the initial hit compound. mdpi.com |

| Pyrimidine-5-carbonitrile derivatives | Colorectal carcinoma (HCT-116), Hepatocellular carcinoma (HepG-2), Breast cancer (MCF-7), Non-small cell lung cancer (A549) | Several compounds exhibited moderate to potent antiproliferative activity, with some being more active than the standard EGFR inhibitor, erlotinib. rsc.org |

Anti-Infective Agents (Antibacterial, Antiviral, Antifungal)

The pyrimidine nucleus is a fundamental component of many compounds with potent anti-infective properties. orientjchem.orgbenthamdirect.com These derivatives have been developed to combat a wide range of pathogens.

Antibacterial Agents : Pyrimidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, certain bicyclic and tricyclic pyrimidine derivatives have demonstrated antibacterial properties. mdpi.com The substitution pattern on the pyrimidine ring is crucial for the antibacterial potency. nih.gov

Antiviral Agents : The pyrimidine core is found in several antiviral drugs. researchgate.net For example, Batzelladine, a marine alkaloid containing a pyrimidine moiety, inhibits the binding of HIV gp-120 to CD4 cells. juniperpublishers.com

Antifungal Agents : Some pyrimidine derivatives have also been identified as having antifungal activity. mdpi.comnih.gov For example, compound 3c, a tricyclic pyrimidine derivative, was found to be active as an antifungal agent. mdpi.com

Central Nervous System (CNS) Modulators

Pyrimidine derivatives are being actively investigated for their potential to treat various disorders of the central nervous system. nih.govnih.gov They can act on a variety of CNS targets, including receptors and enzymes.

Receptor Agonists and Antagonists : Pyrimidine-containing compounds have been designed as agonists or antagonists for various neurotransmitter receptors, such as serotonin (B10506) (5-HT) and adenosine (B11128) receptors. nih.gov

Enzyme Inhibitors : Some pyrimidine derivatives act as inhibitors of enzymes in the CNS. For example, certain pyrimidine diamine derivatives have been shown to be potent inhibitors of cholinesterases, enzymes that are key targets in the management of Alzheimer's disease. acs.org

Anticonvulsant and Antidepressant Activities : The pyrimidine scaffold has been utilized to develop compounds with potential anticonvulsant and antidepressant effects. nih.gov

The diverse biological activities of pyrimidine derivatives underscore their importance in medicinal chemistry and their potential for the development of new therapies for a wide range of diseases.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.gov It focuses on the electron density as the fundamental property to determine the ground-state energy of a system. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict optimized molecular geometries, vibrational frequencies, and various thermodynamic parameters. nih.govnih.gov

For pyrimidine (B1678525) derivatives, DFT is employed to calculate global reactivity descriptors, which help in understanding their chemical behavior. wjarr.com These descriptors, derived from the energies of the frontier molecular orbitals, include chemical hardness (η), electrophilicity index (ω), and the HOMO-LUMO energy gap (ΔE). wjarr.com A high calculated dipole moment can indicate high reactivity of the molecule with its surroundings. nih.govnih.gov While specific DFT studies on 5-Bromo-2-tert-butylpyrimidine are not extensively documented in the provided literature, the principles are broadly applied to similar pyrimidine structures. nih.govwjarr.com Calculations on related pyrimidine derivatives have shown they can be more reactive than standard drugs like ibuprofen, exhibiting lower chemical hardness and higher electrophilicity. wjarr.com

Table 1: Global Reactivity Descriptors Calculated for Pyrimidine Derivatives (Illustrative Examples)

| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap ΔE (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) |

|---|---|---|---|---|---|

| DMPN¹ | -5.46 | -1.59 | 3.87 | 1.94 | 3.88 |

| DMPO¹ | -5.57 | -1.94 | 3.63 | 1.81 | 3.70 |

| DMPS¹ | -5.54 | -1.81 | 3.73 | 1.87 | 3.20 |

| Ibuprofen¹ | -8.67 | -2.64 | 6.03 | 3.02 | 2.64 |

Data sourced from a study on different pyrimidine derivatives and is for illustrative purposes. wjarr.com ¹See Table of Compounds for full name.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. mdpi.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comirjweb.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable, less stable, and more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net In various pyrimidine derivatives, this energy gap has been calculated to understand charge transfer interactions within the molecule. nih.govaimspress.com For instance, studies on brominated pyridine (B92270) and pyrimidine derivatives have shown that the HOMO-LUMO gap is a key indicator of their reactivity profiles. mdpi.comresearchgate.net

Table 2: Frontier Orbital Energies for a Brominated Pyridine Derivative (Illustrative Example)

| Molecule | Method | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 3-Bromo-2-hydroxypyridine | DFT/B3LYP/6-311++G(d,p) | -7.467 | -0.682 | 6.785 |

Data sourced from a study on a related brominated heterocyclic compound and is for illustrative purposes. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations are particularly valuable for conformational analysis, revealing how a molecule explores different spatial arrangements and which conformations are most stable.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are adept at predicting various spectroscopic properties, which can aid in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a prominent method for calculating electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) in the UV-visible range. nih.govjchemrev.com These calculations can simulate how the electronic transitions, such as those from the HOMO to the LUMO, give rise to the observed spectra. jchemrev.comresearchgate.net

Furthermore, DFT calculations can be used to map out the potential energy surface for chemical reactions. wjarr.com This allows for the prediction of reaction pathways, the identification of transition states, and the calculation of activation energies. Such studies are invaluable for understanding reaction mechanisms and predicting the feasibility of synthetic routes or metabolic transformations involving this compound.

Ligand-Protein Docking and Molecular Modeling in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and biologically active compounds. mdpi.comtandfonline.com Molecular modeling and ligand-protein docking are essential computational techniques in modern drug discovery that predict how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein. wjarr.comnih.gov

The docking process involves placing the ligand into the binding site of a protein and calculating a score that estimates the binding affinity. nih.gov This allows for the screening of virtual libraries of compounds against a specific target to identify potential drug candidates. Studies on various pyrimidine derivatives have used molecular docking to explore their potential as inhibitors of enzymes like cyclooxygenase, lipoxygenase, and epidermal growth factor receptor (EGFR). wjarr.commdpi.comnih.gov These models help to visualize the key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. nih.gov While specific docking studies for this compound are not detailed in the literature, its structural similarity to other active pyrimidines suggests it could be a candidate for such investigations in the search for new therapeutic agents. tandfonline.comresearchgate.net

Analytical Methodologies for Characterization and Purity Assessment

Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the molecular structure and identity of 5-Bromo-2-tert-butylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular framework of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum is particularly informative. A key feature is the signal from the tert-butyl group, which contains nine chemically equivalent protons. nih.gov This results in an exceptionally sharp and intense singlet in the spectrum, a characteristic signature for this moiety. nih.govdocbrown.info The protons on the pyrimidine (B1678525) ring will produce distinct signals, with their chemical shifts and coupling patterns providing confirmation of the substitution pattern. Due to the high degree of molecular symmetry in a related compound, 2-bromo-2-methylpropane, its nine equivalent protons also produce a single resonance line. docbrown.info

¹³C NMR: The carbon NMR spectrum complements the proton data by showing distinct signals for each unique carbon atom in the molecule, including the carbons of the tert-butyl group and the pyrimidine ring.

Expected ¹H NMR Spectral Data

| Protons | Multiplicity | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| (CH₃)₃C- | Singlet | ~1.3-1.5 | Intense signal due to 9 equivalent protons. nih.govdocbrown.info |

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound. The technique provides a precise mass-to-charge ratio (m/z) of the parent molecule and any fragments. For this compound (C₈H₁₁BrN₂), the expected monoisotopic mass is approximately 214.01 Da. uni.lu High-resolution mass spectrometry can confirm the molecular formula with high accuracy. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 215.01784 |

| [M+Na]⁺ | 236.99978 |

| [M-H]⁻ | 213.00328 |

| [M+K]⁺ | 252.97372 |

Chromatographic Methods for Purity and Isomeric Analysis (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and potential isomers, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of chemical compounds. For this compound, a reversed-phase HPLC method is typically employed. nih.gov This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. researchgate.net The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. Purity levels for commercially available lots are often specified at greater than 98.0%. tcichemicals.comtcichemicals.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the powerful detection and identification abilities of mass spectrometry. researchgate.net This hyphenated technique is invaluable for identifying and quantifying impurities, even at trace levels. As the sample components elute from the LC column, they are introduced into the mass spectrometer, which provides molecular weight information for each separated peak. This allows for the unambiguous identification of synthesis by-products or degradation products, which is crucial for comprehensive purity analysis. A rapid and sensitive LC-MS/MS method can be developed for detailed analysis. researchgate.net

Typical Chromatographic Analysis Parameters

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase HPLC or LC-MS. nih.gov |

| Column | Hypersil GOLD C18 or similar. researchgate.net |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). researchgate.net |

| Detection | UV spectrophotometry (for HPLC) or mass spectrometry (for LC-MS). |

| Purity Standard | Often reported as >98.0% based on Gas Chromatography (GC) or HPLC analysis. tcichemicals.comtcichemicals.comlabproinc.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice can be determined.

While a specific crystal structure for this compound has not been detailed in the surveyed literature, this methodology remains the gold standard for unambiguous solid-state structural confirmation. For related complex molecules, X-ray crystallography has been used to determine structures at resolutions of 1.7 to 1.9 Å. nih.gov Such an analysis of this compound would provide conclusive proof of its constitution and stereochemistry, revealing how the molecules pack together in a crystalline solid.

Q & A

Q. How can this compound serve as a precursor for photoactive materials or metal-organic frameworks (MOFs)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.